molecular formula C11H17NOS B8048288 (R)-N-(3-Tolyl) tert-butanesulfinamide

(R)-N-(3-Tolyl) tert-butanesulfinamide

Cat. No. B8048288
M. Wt: 211.33 g/mol
InChI Key: HXWRPRYPEZIYKL-CQSZACIVSA-N
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Description

(R)-N-(3-Tolyl) tert-butanesulfinamide is a useful research compound. Its molecular formula is C11H17NOS and its molecular weight is 211.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Asymmetric Synthesis : (R)-N-(3-Tolyl) tert-butanesulfinamide and related compounds are crucial in asymmetric synthesis. They are used as auxiliaries or intermediates for creating enantiomerically pure compounds, which are vital in the production of pharmaceuticals and other bioactive molecules. This application is highlighted in several studies, including the work by Ellman et al. (2002) and Xu et al. (2013), where they discuss the versatility of N-tert-butanesulfinyl imines in the synthesis of amines (Ellman, Owens, & Tang, 2002) (Xu, Chowdhury, & Ellman, 2013).

  • Synthesis of N-Heterocycles : This compound is used in the synthesis of N-heterocycles via sulfinimines, as demonstrated by Philip et al. (2020). These heterocycles are commonly found in natural products and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).

  • Chiral Ligand Applications : It has been used in the development of chiral ligands for asymmetric catalysis, as seen in the study by Chen et al. (2013), which discusses its application in rhodium-catalyzed asymmetric 1,4-addition reactions (Chen, Chen, Guo, & Xia, 2013).

  • Enantioselective Synthesis : According to Trang et al. (2017), enantiopure N-tert-butanesulfinamides, which include compounds like this compound, are used in enantioselective synthesis. This aspect is crucial for producing compounds with specific stereochemical configurations (Trang, Thuong, & Huu, 2017).

  • Crystallography Studies : The crystal structure and molecular interactions of similar compounds have been studied for a better understanding of their properties and potential applications, as shown in the work by Sun et al. (2012) (Sun, Dai, Tu, Wang, & Zeng, 2012).

properties

IUPAC Name

(R)-2-methyl-N-(3-methylphenyl)propane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-9-6-5-7-10(8-9)12-14(13)11(2,3)4/h5-8,12H,1-4H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWRPRYPEZIYKL-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N[S@](=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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